

Safety and Toxicity Profile of Gallacetophenone: A Technical Guide

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Compound of Interest

Compound Name: Gallacetophenone

Cat. No.: B154301

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Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of **Gallacetophenone** (2',3',4'-Trihydroxyacetophenone).

Gallacetophenone, a derivative of pyrogallol, is a compound of interest in various research and development sectors.^[1] This document synthesizes available data on its acute toxicity, irritation potential, and other key toxicological endpoints. Due to a notable lack of specific experimental data for **Gallacetophenone** in several areas, this guide also incorporates information on structurally related compounds and details standardized experimental protocols to guide future research and safety evaluations. All quantitative data are presented in structured tables for clarity, and relevant experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Gallacetophenone is an acetyl derivative of pyrogallol.^[1] A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
Chemical Name	1-(2,3,4-Trihydroxyphenyl)ethanone	[2]
Synonyms	2',3',4'-Trihydroxyacetophenone, Galloacetophenone	[2][3]
CAS Number	528-21-2	[2][3][4]
Molecular Formula	C ₈ H ₈ O ₄	[2]
Molecular Weight	168.15 g/mol	[2][4]
Appearance	Yellow-green crystalline powder	[5]
Melting Point	171-172 °C	[1]
Solubility	Soluble in water	

Toxicological Profile

The available toxicological data for **Gallacetophenone** is limited. The following sections summarize the existing information.

Acute Toxicity

Specific oral, dermal, and inhalation acute toxicity data for **Gallacetophenone** are largely unavailable in the public domain.[5] However, a lethal dose 50 (LD50) value for intraperitoneal administration in mice has been reported.

Route of Administration	Species	LD50	Toxic Effects	Reference
Intraperitoneal	Mouse	650 mg/kg	Behavioral - altered sleep time (including change in righting reflex)	

Data for oral, dermal, and inhalation routes are not available.

For structurally related trihydroxyacetophenone isomers, the following data is available and may serve as a preliminary reference point, though direct extrapolation is not recommended.

Compound	Route of Administration	Species	LD50	Reference
3',4',5'-Trihydroxyacetophenone	Intraperitoneal	Mouse	870 mg/kg	[6]

Irritation and Sensitization

Gallacetophenone is classified as a skin and eye irritant and may cause respiratory irritation according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5]

Endpoint	GHS Classification	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation

Specific quantitative data from skin or eye irritation studies (e.g., Draize test scores) for **Gallacetophenone** are not readily available. Furthermore, no data from skin sensitization studies, such as the Local Lymph Node Assay (LLNA), for **Gallacetophenone** have been identified.

For the parent compound, pyrogallol, it has been found to be irritating and sensitizing in a mouse ear swelling test at a 5% concentration and sensitizing at concentrations as low as 0.5% in a mouse lymph node cell staining study.[7]

Genotoxicity

There is no available data on the genotoxicity of **Gallacetophenone** from standard assays such as the Ames test, in vitro or in vivo micronucleus assays, or chromosomal aberration tests.[5]

As a reference, studies on the parent compound, pyrogallol, have shown it to be mutagenic in almost all systems tested.

Carcinogenicity

No carcinogenicity studies on **Gallacetophenone** have been identified.[5]

For the parent compound, pyrogallol, a National Toxicology Program (NTP) two-year carcinogenicity study found no evidence of carcinogenic activity in male or female F344/N rats. [8] There was equivocal evidence of carcinogenic activity in male B6C3F1/N mice based on increased incidences of squamous cell papilloma of the skin at the site of application, and some evidence of carcinogenic activity in female B6C3F1/N mice based on increased incidences of squamous cell carcinoma of the skin at the application site.[7][8]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **Gallacetophenone** is currently available.[5]

Experimental Protocols

Detailed experimental protocols for key toxicological assays are provided below. These represent standardized methods that would be suitable for the evaluation of

Gallacetophenone.

Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471

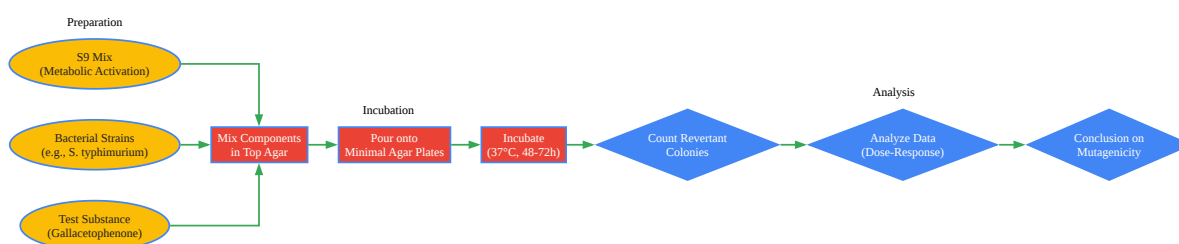
The Ames test is a widely used method to assess the mutagenic potential of a chemical.^[9]

Principle: This assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*). The test evaluates the ability of a substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

- **Strains:** A minimum of five strains are typically used, including four *S. typhimurium* strains (TA98, TA100, TA1535, and TA1537) and one *E. coli* strain (WP2 uvrA or WP2 uvrA (pKM101)).
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.
- **Procedure (Plate Incorporation Method):**
 - The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
 - The number of revertant colonies on each plate is counted.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

Experimental Workflow for Ames Test



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A simplified workflow of the Ames test for mutagenicity assessment.

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This test identifies substances that cause chromosomal damage.

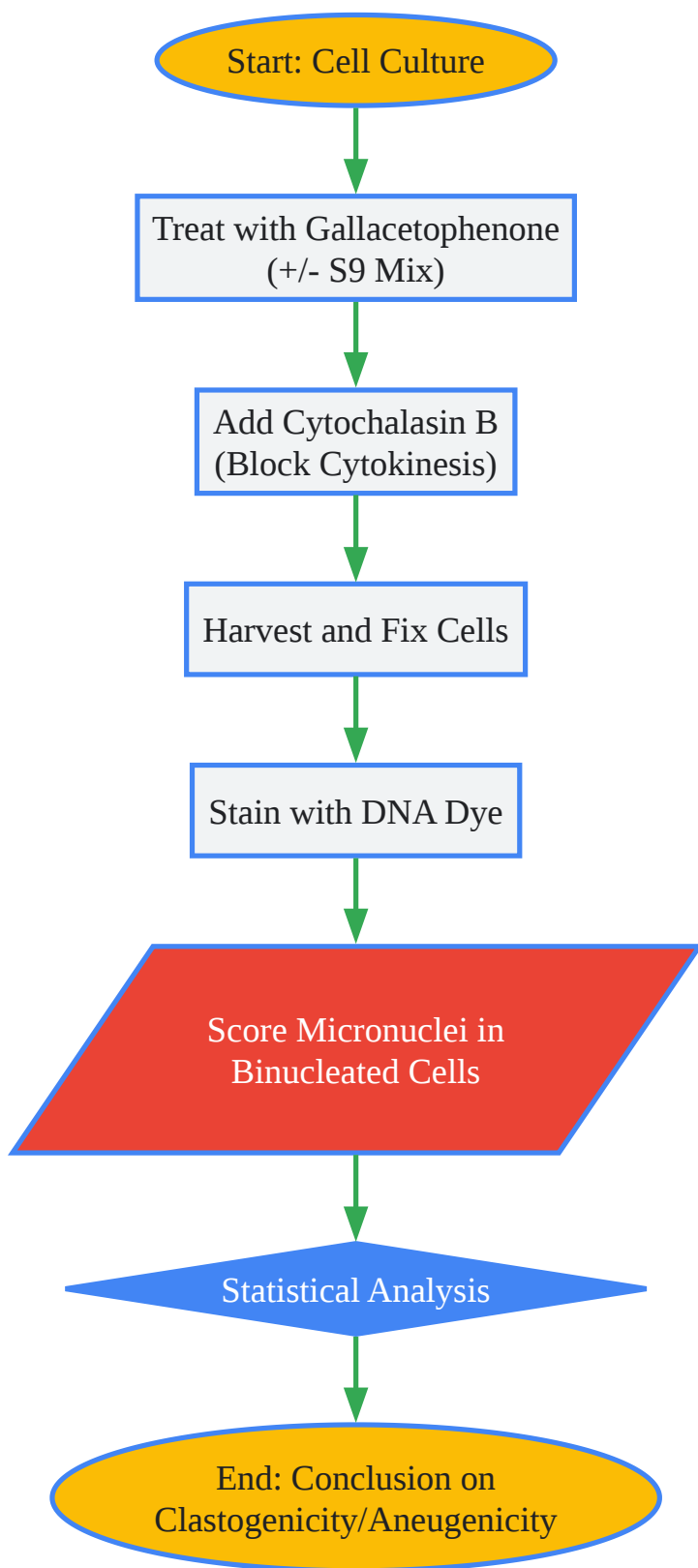
Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Methodology:

- **Cell Lines:** Human or rodent cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes are used.

- **Treatment:** Cultures are exposed to the test substance with and without metabolic activation (S9 mix) for a short (3-6 hours) or long (continuous for 1.5-2.0 cell cycles) duration.
- **Cytochalasin B:** This substance is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have completed one mitosis.
- **Harvest and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- **Data Analysis:** A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a clear, reproducible increase at one or more concentrations.

Workflow for In Vitro Micronucleus Test



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A procedural overview of the in vitro micronucleus assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways that are directly affected by **Gallacetophenone**. Given its structural similarity to other phenolic compounds, it could potentially interact with various cellular signaling cascades, but this remains to be experimentally determined.

Conclusion

The available data on the safety and toxicity of **Gallacetophenone** is sparse. While GHS classifications indicate it is an irritant, crucial quantitative data for acute toxicity, genotoxicity, carcinogenicity, and skin sensitization are lacking. The provided intraperitoneal LD50 value in mice suggests moderate acute toxicity via this route. Researchers and drug development professionals should exercise caution when handling this compound and consider conducting further toxicological studies to fill the existing data gaps. The standardized protocols outlined in this guide can serve as a foundation for such investigations. The information on structurally related compounds, such as pyrogallol, provides some context but should be interpreted with caution.

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